

# GS967: A Deep Dive into its Preferential Inhibition of Persistent Sodium Current

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Compound of Interest					
Compound Name:	GS967				
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For Researchers, Scientists, and Drug Development Professionals

**GS967** (also known as GS-458967) has emerged as a potent and selective modulator of voltage-gated sodium channels, demonstrating significant promise in preclinical models of neurological and cardiovascular disorders. This technical guide provides an in-depth analysis of the compound's differential effects on persistent and peak sodium currents, offering a comprehensive resource for researchers in the field.

## Core Mechanism: Preferential Inhibition of Persistent Sodium Current

**GS967** exhibits a remarkable selectivity for the persistent, or late, component of the sodium current (INaL or INa,p) over the transient peak current (INa,p). This preferential action is a key determinant of its therapeutic potential, as aberrant increases in persistent sodium current are implicated in the pathophysiology of various channelopathies, including certain forms of epilepsy and cardiac arrhythmias.[1][2] The compound demonstrates a 42-fold preference for inhibiting the persistent sodium current compared to the peak current.[3]

This selectivity allows **GS967** to normalize neuronal hyperexcitability and aberrant cardiac action potentials with minimal impact on normal physiological processes reliant on the peak sodium current, such as action potential initiation and propagation.[1][2]

#### **Quantitative Analysis of GS967's Effects**



The following tables summarize the key quantitative data from various studies, highlighting the differential impact of **GS967** on persistent and peak sodium currents across different experimental models.

Table 1: Inhibitory Effects of GS967 on Persistent vs. Peak Sodium Current

Cell Type/Model	GS967 Concentration	Persistent Current Inhibition	Peak Current Inhibition	Reference
Hippocampal Pyramidal Neurons (Scn8aD/+ mice)	200 nM	>10-fold reduction (from $1.7 \pm 0.3\%$ to $0.12 \pm 0.06\%$ of peak)	No significant effect	[1]
Human Nav1.5 (heterologous expression)	1 μΜ	63% (tonic block)	19% (tonic block)	[4]
Canine Ventricular Myocytes	1 μΜ	80.4 ± 2.2% reduction in current density; 79.0 ± 3.1% reduction in current integral	Minimal (assessed by V+max)	[5][6]
Human iPSC- derived Cardiomyocytes	1 μΜ	Not specified	~18% (tonic block)	[7]

Table 2: IC50 Values of GS967



Current/Effect	Cell Type/Model	IC50	Reference
Late INa	Ventricular Myocytes	0.13 μΜ	[8]
Late INa	Isolated Hearts	0.21 μΜ	[8]
Use-Dependent Block of INaP	Human iPSC-derived Cardiomyocytes	0.07 μΜ	[4][9]
MES-induced Seizures	Scn8aD/+ mice	1.1 ± 0.23 mg/kg	[1]
MES-induced Seizures	Wild-type mice	0.70 ± 0.22 mg/kg	[1]

#### **Detailed Experimental Protocols**

The following methodologies are representative of the key experiments used to characterize the effects of **GS967** on sodium currents.

## Whole-Cell Voltage-Clamp Recordings in Acutely Dissociated Neurons

This technique is employed to directly measure persistent and peak sodium currents in individual neurons.

- Cell Preparation:
  - Hippocampi are dissected from the brain of the animal model (e.g., Scn8a-N1768D/+ mice) at a specific postnatal age (e.g., P30-P35).[1]
  - The tissue is sliced and enzymatically digested (e.g., with proteinase from Aspergillus melleus Type XXII).[10]
  - Cells are mechanically dissociated by trituration in a solution containing bovine serum albumin.[10]
- Electrophysiological Recording:



- Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes.
- The external solution typically contains (in mM): NaCl, KCl, MgCl<sub>2</sub>, CaCl<sub>2</sub>, HEPES, and glucose, with pH adjusted to 7.4. To isolate sodium currents, other ionic currents are blocked using specific antagonists (e.g., nisoldipine for Ca2+ currents, HMR-1556 and dofetilide for K+ currents).[6]
- The internal pipette solution typically contains (in mM): CsCl, TEACl, MgATP, EGTA, and HEPES, with pH adjusted to 7.2.[6]
- Peak Current Measurement: A series of depolarizing voltage steps are applied from a holding potential (e.g., -120 mV) to elicit the transient peak inward current.[10]
- Persistent Current Measurement: A longer depolarizing pulse (e.g., 200 ms) is applied, and the persistent current is measured as the tetrodotoxin (TTX)-sensitive current remaining at the end of the pulse.[1]

#### **Action Potential Recordings in Cardiac Myocytes**

This method assesses the functional consequences of **GS967**'s effects on sodium currents on the cardiac action potential.

- Cell Isolation:
  - Ventricular myocytes are isolated from animal hearts (e.g., canine) through enzymatic digestion.
- Electrophysiological Recording:
  - Action potentials are elicited by current injection at a specific frequency (e.g., 0.5 Hz)
     using sharp microelectrodes.[11]
  - The external solution consists of a Tyrode's solution containing (in mM): NaCl, KCl, MgCl<sub>2</sub>,
     CaCl<sub>2</sub>, HEPES, and glucose, with pH adjusted to 7.4.[11]
  - The internal solution contains (in mM): KCl, NaCl, HEPES, MgATP, and MgCl<sub>2</sub>, with pH adjusted to 7.2.[11]

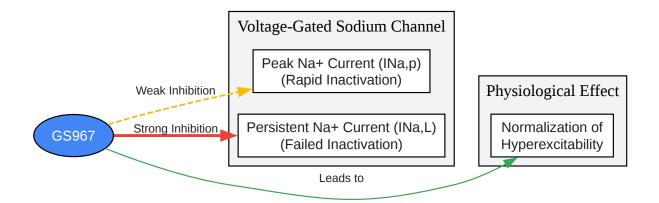


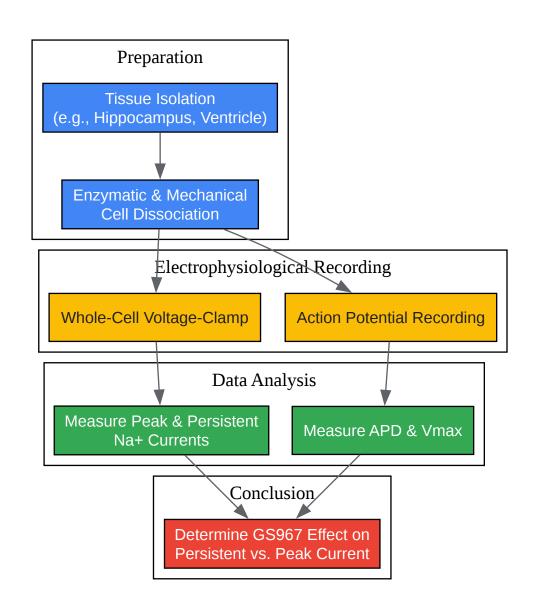
 Parameters such as action potential duration at 90% repolarization (APD90) and the maximum upstroke velocity (V+max) are measured before and after the application of GS967.[5][12]

## Visualizing the Impact of GS967

The following diagrams illustrate the mechanism of action and experimental workflows related to the study of **GS967**.







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